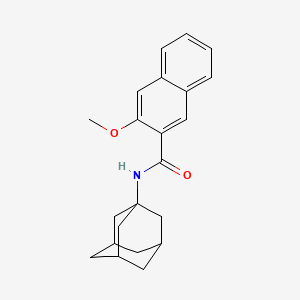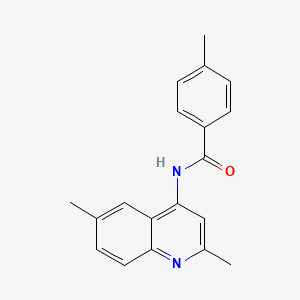
N-1-adamantyl-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-3-methoxy-2-naphthamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained interest in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
N-1-adamantyl-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-1-adamantyl-3-methoxy-2-naphthamide has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has shown promise in the treatment of drug addiction and withdrawal symptoms.
作用機序
N-1-adamantyl-3-methoxy-2-naphthamide selectively activates the mGluR7 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor modulates the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and neuronal excitability. This mechanism of action is believed to underlie the therapeutic effects of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-1-adamantyl-3-methoxy-2-naphthamide has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.
実験室実験の利点と制限
N-1-adamantyl-3-methoxy-2-naphthamide has several advantages for use in lab experiments. It is highly selective for the mGluR7 receptor, which allows for precise modulation of this receptor without affecting other receptors. Additionally, N-1-adamantyl-3-methoxy-2-naphthamide has a long half-life, which allows for sustained activation of the mGluR7 receptor. However, one limitation of N-1-adamantyl-3-methoxy-2-naphthamide is its low solubility, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on N-1-adamantyl-3-methoxy-2-naphthamide. One area of interest is the potential therapeutic applications of N-1-adamantyl-3-methoxy-2-naphthamide in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR7 agonists. Additionally, the role of mGluR7 in various physiological processes, such as pain modulation and immune function, warrants further investigation.
合成法
N-1-adamantyl-3-methoxy-2-naphthamide can be synthesized using a multi-step process. The first step involves the reaction of 1-adamantylamine with 2-naphthaldehyde to form an intermediate product. This intermediate product is then reacted with methanol and hydrochloric acid to yield the final product, N-1-adamantyl-3-methoxy-2-naphthamide. The overall yield of this synthesis method is approximately 20%.
特性
IUPAC Name |
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-10-18-5-3-2-4-17(18)9-19(20)21(24)23-22-11-14-6-15(12-22)8-16(7-14)13-22/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGQCNLHWKLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)

![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)